2-phenyl-3-(4-toluidino)-1H-inden-1-one
Description
Significance of Indenone Scaffolds in Modern Organic Chemistry
The indenone scaffold, and its reduced form, indanone, are recognized as "privileged scaffolds" in drug design and development. mdpi.com This designation stems from their presence in a multitude of pharmacologically active compounds and natural products. nih.gov The unique, rigid structure of the indenone core allows it to bind to various biological targets with high affinity and specificity.
Indenone derivatives have demonstrated a wide array of biological activities, including potent antiviral, anti-inflammatory, antibacterial, and anticancer properties. mdpi.comchemrxiv.org A prominent example is the indanone-derived drug Donepezil, which is used for the treatment of Alzheimer's disease, highlighting the scaffold's importance in addressing neurodegenerative disorders. nih.govnih.gov The versatility of the indenone core makes it a key building block in the synthesis of complex organic molecules for pharmaceuticals and agrochemicals. nih.govresearchgate.netnih.gov Beyond medicine, the indenone framework is crucial in materials science, forming the basis for organic electronics, photoinitiators for polymerization, and dyes. researchgate.net
Historical Development and Evolution of Indenone Synthesis
The synthesis of the indenone core has been a subject of intense study for a century, with the first preparations appearing in the 1920s. mdpi.comchemrxiv.org Early methods relied on classical organic reactions, establishing the foundation for more advanced techniques.
Early Synthetic Strategies: Initial syntheses predominantly involved intramolecular cyclization reactions. Key historical methods include:
Friedel-Crafts Acylation: The first synthesis of the parent 1-indanone (B140024) was reported in 1927, utilizing the reaction of phenylpropionic acid chloride with aluminum chloride. chemrxiv.org A related method, the cyclization of hydrocinnamic acid, was described in 1939. chemrxiv.org These reactions are classic examples of Friedel-Crafts chemistry to form the five-membered ring.
Modern Advancements: The late 20th and early 21st centuries have witnessed a revolution in indenone synthesis, driven by the advent of transition-metal catalysis. These modern methods offer greater efficiency, milder reaction conditions, and broader substrate scope.
Transition-Metal-Catalyzed Annulation: A significant breakthrough was the Larock indenone synthesis in 1993, which utilized transition metals to construct the indenone ring system. researchgate.net This paved the way for a wide range of catalytic methods using metals such as palladium (Pd), rhodium (Rh), nickel (Ni), and iron (Fe). researchgate.netrsc.orgmdpi.com These reactions often involve processes like carbonylative cyclization or C-H activation. researchgate.netrsc.org
Green Chemistry Approaches: More recently, research has focused on developing environmentally benign synthetic routes. One such example is the use of microwave-assisted intramolecular Friedel-Crafts acylation, which proceeds with the goals of green chemistry. chemrxiv.org Similarly, rhodium-catalyzed methods have been developed that use water as the sole solvent, avoiding the need for exogenous ligands under mild conditions. nih.govorganic-chemistry.org
Table 1: Evolution of Indenone Synthesis
| Method | Description | Catalyst/Reagent | Era |
|---|---|---|---|
| Friedel-Crafts Acylation | Intramolecular cyclization of acid chlorides or acids. | Lewis Acids (e.g., AlCl₃) | 1920s-1940s |
| Larock Synthesis | Annulation of ortho-halogenated benzaldehydes and alkynes. | Transition Metals (e.g., Pd) | 1990s |
| Carbonylative Cyclization | Cyclization involving the incorporation of carbon monoxide. | Rhodium, Palladium | 2000s |
| C-H Activation | Direct functionalization of C-H bonds to form the ring. | Rhodium | 2010s |
| Green Synthesis | Microwave-assisted or water-based catalytic reactions. | Metal Triflates, Rhodium | 2010s-Present |
Research Trajectories of 2-phenyl-3-(4-toluidino)-1H-inden-1-one and Related Heterocyclic Systems
While publications focusing specifically on this compound are limited, its molecular architecture points to several active and promising areas of chemical research. The investigation of structurally similar compounds, particularly 2,3-disubstituted indenones and molecules with donor-acceptor properties, provides a clear framework for its potential research trajectories.
Synthesis and Functionalization: Modern synthetic efforts are directed towards efficient and versatile methods for preparing 2,3-disubstituted indenones. Rhodium-catalyzed tandem reactions have emerged as a robust protocol for accessing these structures from a broad range of starting materials under mild, sustainable conditions, often using water as a solvent. nih.govorganic-chemistry.orgresearchgate.net Research has also explored metal-free oxygenation reactions of 2,3-diaryl-1-indenones to create related bioactive epoxy indenones and α-hydroxy indanones. nih.govresearchgate.net The synthesis of 2-chloro-3-amino indenone derivatives via addition-elimination reactions provides a direct pathway to precursors for compounds like this compound. researchgate.net
Biological Activity Exploration: The indenone scaffold is a well-established pharmacophore, and research into 2,3-diaryl indenone derivatives has uncovered promising biological activities. For instance, various 2,3-diaryl indenones and their epoxide derivatives have been synthesized and evaluated for their ability to inhibit DNA repair proteins, a key target in cancer therapy. nih.gov One such epoxide derivative was identified as a specific inhibitor of the AlkB enzyme. nih.gov This suggests that the this compound core could be a valuable starting point for developing new therapeutic agents, particularly in oncology. The antiproliferative activity of related N-phenyl substituted heterocycles further supports this potential. nih.gov
Photophysical Properties and Materials Science: The structure of this compound, featuring an electron-donating toluidino group attached to an electron-accepting phenyl-indenone system, makes it a classic donor-acceptor (D-A) chromophore. Such molecules are of significant interest in materials science for their unique photophysical properties. Indenone-based acceptor moieties are used in the design of non-fullerene acceptors for organic solar cells (OSCs). researchgate.netresearchgate.net The electronic properties of D-A systems, such as their HOMO/LUMO energy levels and absorption spectra, can be finely tuned by modifying the donor and acceptor units. mdpi.comchemrxiv.org This allows for the rational design of materials for optoelectronic applications, including organic light-emitting diodes (OLEDs) and OSCs. chemrxiv.orgresearchgate.net The investigation of this compound and its analogues could therefore contribute to the development of next-generation organic electronic devices.
Interdisciplinary Relevance and Research Objectives
The study of this compound and its relatives lies at the intersection of several scientific disciplines, including organic synthesis, medicinal chemistry, and materials science. The broad utility of the indenone scaffold provides a strong impetus for continued investigation.
The primary research objectives for this class of compounds can be summarized as follows:
Development of Novel Synthetic Methods: To devise more efficient, sustainable, and versatile synthetic routes to access structurally diverse 2,3-disubstituted indenones.
Discovery of New Bioactive Agents: To synthesize and screen libraries of indenone derivatives, including 2-phenyl-3-arylamino analogues, to identify new lead compounds for drug discovery, targeting diseases such as cancer and neurodegenerative disorders.
Elucidation of Structure-Activity Relationships (SAR): To systematically modify the indenone scaffold and its substituents to understand how specific structural features influence biological activity, guiding the design of more potent and selective drugs.
Exploration in Materials Science: To design and characterize novel indenone-based donor-acceptor molecules, investigating their photophysical and electronic properties for applications in organic electronics like solar cells and LEDs.
Properties
IUPAC Name |
3-(4-methylanilino)-2-phenylinden-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NO/c1-15-11-13-17(14-12-15)23-21-18-9-5-6-10-19(18)22(24)20(21)16-7-3-2-4-8-16/h2-14,23H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOHRJWZZEQOYQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C(C(=O)C3=CC=CC=C32)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Phenyl 3 4 Toluidino 1h Inden 1 One and Its Analogues
Retrosynthetic Analysis of 2-phenyl-3-(4-toluidino)-1H-inden-1-one
Retrosynthetic analysis is a technique for planning a synthesis by working backward from the target molecule to simpler, commercially available starting materials. airitilibrary.comamazonaws.com For this compound, the analysis begins by identifying the key bonds and functional groups that can be disconnected through known chemical transformations.
The most evident disconnection is the carbon-nitrogen bond of the enamine functionality. This leads back to two precursor molecules: 2-phenyl-1H-indene-1,3(2H)-dione and p-toluidine (B81030). This disconnection is based on the standard synthesis of enamines from a β-dicarbonyl compound and a primary amine.
Further retrosynthetic analysis of 2-phenyl-1H-indene-1,3(2H)-dione suggests a disconnection of the C2-phenyl bond, pointing to 1H-indene-1,3(2H)-dione (also known as 1,3-indandione) and a phenyl group synthon. The 1,3-indandione (B147059) itself can be retrosynthetically derived from diethyl phthalate (B1215562) and ethyl acetate (B1210297) through a Dieckmann or Claisen condensation. This pathway represents a classical approach to the core structure.
An alternative strategy involves building the five-membered ring onto the aromatic system. Disconnecting the C2-C3 and C1-C7a bonds of the indenone core points towards precursors suitable for intramolecular cyclization, such as a substituted 3,3-diphenylpropionic acid derivative, which could be formed via a Friedel-Crafts reaction.
Classical Synthetic Approaches to Indenone Derivatives
Classical methods for synthesizing the indenone ring system have been well-established for decades and primarily rely on condensation and intramolecular cyclization reactions.
Condensation reactions are fundamental to the synthesis of many cyclic ketones, including the indenone core. The Knoevenagel condensation, for instance, is a key reaction. One established route to 1,3-indandione, a direct precursor in the retrosynthesis of the target molecule, involves the reaction of diethyl phthalate with ethyl acetate. nih.govbeilstein-journals.org This is followed by the condensation of the resulting dione (B5365651) with various aromatic aldehydes to yield chalcone-like derivatives. nih.govbeilstein-journals.org
Another relevant classical approach is the Claisen-Schmidt condensation. This reaction involves the condensation of an enolizable ketone (like 1-indanone) with an aldehyde in the presence of a base. rsc.org While this typically functionalizes the 2-position of an existing indenone, variations of this strategy can be employed to build the indenone system itself.
| Reaction Type | Reactants | Product | Typical Conditions |
| Dieckmann/Claisen Condensation | Diethyl phthalate, Ethyl acetate | Indane-1,3-dione | Base (e.g., Sodium ethoxide) |
| Knoevenagel Condensation | Indane-1,3-dione, Aromatic aldehydes | 2-Benzylidene-1,3-indandione derivatives | Base (e.g., Piperidine, Sodium acetate) |
| Claisen-Schmidt Condensation | 1-Indanone (B140024), Benzaldehydes | 2-Arylidene-1-indanones | Aqueous ethanolic NaOH |
This table presents examples of classical condensation reactions used in the synthesis of indenone precursors.
Intramolecular cyclization is a powerful strategy for forming the five-membered ring of the indenone scaffold. The most prominent of these methods is the Friedel-Crafts acylation. nih.govresearchgate.net In this approach, a 3-arylpropionic acid is converted to its corresponding acid chloride, which then undergoes an intramolecular electrophilic aromatic substitution in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) to form the indanone ring. nih.govbeilstein-journals.org Niobium(V) chloride (NbCl₅) has also been reported as an effective catalyst for this type of transformation. nih.gov
Another significant intramolecular cyclization is the Nazarov cyclization. This reaction involves the acid-catalyzed electrocyclic ring closure of a divinyl ketone (or a chalcone (B49325), which can be considered a vinylogous ketone). nih.govbeilstein-journals.org For example, a chalcone can undergo cyclization in the presence of a strong acid like trifluoroacetic acid to yield a 3-phenyl-1-indanone (B102786) derivative. nih.govbeilstein-journals.org
| Cyclization Method | Precursor | Product | Catalyst/Reagent |
| Friedel-Crafts Acylation | 3-Arylpropionic acid chlorides | 1-Indanone derivatives | AlCl₃, ZnBr₂, Nafion®-H |
| Nazarov Cyclization | Chalcones (Divinyl ketones) | Substituted 1-Indanones | Trifluoroacetic acid |
| Acid-Catalyzed Cyclization | 3-Arylpropionic acids | 1-Indanone derivatives | Tb(OTf)₃, Polyphosphoric acid |
This table summarizes key intramolecular cyclization strategies for forming the indenone core.
Advanced Synthetic Routes to this compound
Modern synthetic chemistry offers more sophisticated and efficient routes to complex molecules, often employing catalysis and adhering to the principles of green chemistry.
Transition-metal catalysis, particularly with palladium, has revolutionized the synthesis of indenones. These methods offer high efficiency and functional group tolerance. A notable approach is the palladium-catalyzed ligand-free carbonylation, where an alkyne insertion followed by carbonylation and annulation constructs the indenone framework in moderate to excellent yields. bohrium.comdntb.gov.ua
Another powerful palladium-catalyzed method involves the direct acylation of ortho-iodoketones with aldehydes, followed by an intramolecular aldol (B89426) condensation in a one-pot synthesis to afford substituted indenones. iith.ac.in Palladium-catalyzed annulation reactions of o-bromobenzaldehydes with norbornene derivatives have also been developed to establish the indanone skeleton directly via C-H activation of the aldehyde group under mild conditions. acs.org Furthermore, one-pot Suzuki-Miyaura cross-coupling followed by an acid-catalyzed cyclization provides another efficient route to indenones and indanones. rsc.org
| Palladium-Catalyzed Method | Key Reactants | Key Features |
| Ligand-Free Carbonylation | o-Bromophenyl iodide, Diphenylacetylene, CO | Cascade reaction, good functional group compatibility. bohrium.comdntb.gov.ua |
| Direct Acylation/Condensation | ortho-Iodoketones, Aldehydes | Efficient one-pot synthesis. iith.ac.in |
| C-H Annulation | o-Bromobenzaldehydes, Norbornene derivatives | Direct C-H activation of the aldehyde. acs.org |
| Tandem Reactions | 1-(2-Iodophenyl)-3-arylprop-2-yn-1-ones, 1-(2-Azidophenyl)propargyl ethers | Rapid construction of fused polycyclic scaffolds. acs.org |
This table highlights advanced palladium-catalyzed synthetic routes to the indenone scaffold.
In line with the principles of green chemistry, which aim to reduce waste and energy consumption, new sustainable methods for indenone synthesis have been developed. researchgate.netprimescholars.com
Microwave-assisted organic synthesis has emerged as a valuable tool for accelerating reactions and improving yields. A facile and efficient strategy for synthesizing N-(1-Oxo-1H-inden-2-yl)benzamide derivatives, which are structurally analogous to the target molecule, involves a domino reaction between aryl aldehydes, hippuric acid, and acetic anhydride (B1165640) under microwave irradiation. organic-chemistry.org This method offers simple reaction conditions and convenient product isolation. organic-chemistry.org
Solvent-free synthesis is another cornerstone of green chemistry. A mechanochemical solvent-free synthesis of indenones has been achieved through a triflic anhydride-induced cyclization reaction between aromatic carboxylic acids and alkynes. acs.orgacs.orgnih.gov This ball-milling technique proceeds at room temperature with high efficiency and is feasible for scalable synthesis, providing a sustainable route to a variety of indenones. acs.orgacs.orgnih.gov Additionally, metal-free methods, such as the L-proline catalyzed intramolecular hydroacylation of 2-vinylbenzaldehydes, offer an environmentally benign pathway to indanone scaffolds. rsc.org
| Green Chemistry Approach | Reactants | Conditions | Key Advantages |
| Microwave-Assisted Synthesis | Aryl aldehydes, Hippuric acid, Acetic anhydride | HPW@nano-SiO₂ catalyst, Microwave irradiation | Rapid, high yield, simple workup. organic-chemistry.org |
| Mechanochemical Solvent-Free Synthesis | Aromatic carboxylic acids, Alkynes | Triflic anhydride, Ball-milling | Solvent-free, room temperature, high efficiency. acs.orgacs.orgnih.gov |
| Metal-Free Intramolecular Hydroacylation | 2-Vinylbenzaldehydes | L-proline catalyst | Environmentally benign, avoids expensive metal catalysts. rsc.org |
This table details sustainable and green methodologies for the synthesis of indenone derivatives.
Derivatization Strategies for this compound Analogues
The functionalization of the indenone core of this compound is a key strategy for the synthesis of its analogues. This can be achieved through various reactions that target specific positions on the indenone ring system.
Electrophilic aromatic substitution reactions on the fused benzene (B151609) ring of the indenone core are a primary method for introducing new functional groups. The positions C4, C5, C6, and C7 of the indenone ring are susceptible to electrophilic attack. The regioselectivity of these reactions is governed by the electronic effects of the substituents already present on the ring. For instance, bromination of indan-1-one and its methylated analogues has been studied, providing insight into the reactivity of the indenone system. tubitak.gov.tr While specific studies on the nitration of 2,3-diaryl-1H-inden-1-ones are not extensively documented, the general principles of electrophilic aromatic substitution suggest that nitrating agents like nitric acid in the presence of a strong acid catalyst could introduce a nitro group onto the fused aromatic ring. researchgate.netsemanticscholar.org The exact position of substitution would depend on the directing effects of the existing carbonyl and vinyl groups.
Another approach to functionalizing the indenone core is through nucleophilic addition to the carbonyl group at the C1 position. This reaction can introduce a variety of substituents, altering the electronic and steric properties of the molecule. For example, the addition of organolithium reagents to related isoindolinone systems has been shown to lead to the formation of new C-C bonds at the carbonyl carbon. google.com
The reactivity of the α,β-unsaturated ketone moiety within the indenone core also allows for functionalization. For example, bromination of indan-1-one can lead to the formation of 2-bromo and 2,2-dibromo derivatives. tubitak.gov.trbeilstein-journals.org This highlights the potential for introducing substituents at the C2 position of the indenone ring.
Table 1: Potential Regioselective Functionalization Reactions of the Indenone Core
| Reaction Type | Reagents and Conditions | Potential Product(s) |
| Electrophilic Bromination | Br2, Lewis Acid (e.g., FeBr3) | Bromo-substituted on the fused benzene ring |
| Electrophilic Nitration | HNO3, H2SO4 | Nitro-substituted on the fused benzene ring |
| Nucleophilic Addition | Organometallic reagents (e.g., Grignard, organolithium) | Addition to the C1 carbonyl group |
| α-Halogenation | N-Bromosuccinimide (NBS) | Bromination at the C2 position |
Note: The specific regioselectivity and feasibility of these reactions on this compound would require experimental verification.
The introduction of substituents onto the pendant phenyl and toluidino rings of this compound offers another avenue for creating a diverse library of analogues. Standard electrophilic aromatic substitution reactions can be employed for this purpose, with the regioselectivity being directed by the existing substituents on each aromatic ring.
For the phenyl group at the C2 position, electrophilic substitution will be directed by the vinyl group of the indenone core to which it is attached. Depending on the electronic nature of the indenone system, this could direct incoming electrophiles to the ortho, meta, or para positions of the phenyl ring. Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.comyoutube.com
The toluidino moiety, being an N-aryl amine, is highly activated towards electrophilic substitution. The amino group is a strong ortho, para-director. Therefore, reactions such as halogenation or nitration would be expected to occur at the positions ortho and para to the amino group on the toluidine ring. nih.gov For example, the synthesis of halogenated or nitro-substituted analogues could be achieved by treating the parent compound with appropriate electrophilic reagents. researchgate.netijcmas.com
Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, provide a powerful tool for introducing a wide variety of substituents onto the aromatic rings. nih.govysu.ammdpi.comwildlife-biodiversity.com To utilize these methods, the phenyl or toluidino rings would first need to be functionalized with a halide or triflate group. Subsequent cross-coupling with boronic acids, alkenes, or terminal alkynes can then be used to introduce new carbon-carbon bonds. nih.gov
Table 2: Strategies for Introducing Substituents on Pendant Aromatic Rings
| Aromatic Moiety | Reaction Type | Potential Reagents | Expected Position of Substitution |
| Phenyl Ring | Nitration | HNO3/H2SO4 | Ortho, para, or meta (depending on directing effect of indenone) |
| Phenyl Ring | Halogenation | Br2/FeBr3 | Ortho, para, or meta (depending on directing effect of indenone) |
| Toluidino Ring | Nitration | HNO3/H2SO4 | Ortho to the amino group |
| Toluidino Ring | Halogenation | Br2 | Ortho to the amino group |
| Phenyl/Toluidino | Suzuki Coupling | Arylboronic acid, Pd catalyst | Position of a pre-installed halide/triflate |
The this compound molecule possesses potential coordination sites, namely the carbonyl oxygen at the C1 position and the nitrogen atom of the toluidino group. This allows it to act as a bidentate ligand, chelating with various metal ions to form coordination complexes. The synthesis of such complexes typically involves the reaction of the indenone derivative with a metal salt in a suitable solvent. mdpi.com
The formation of stable metal complexes is often observed with ligands containing both nitrogen and oxygen donor atoms, such as Schiff bases. nih.govsemanticscholar.org The indenone derivative can be considered an analogue of such ligands. The synthesis of transition metal complexes with ligands like 2-amino-3-hydroxypyridine (B21099) Schiff bases demonstrates the ability of similar N, O donor systems to coordinate with metal centers. nih.gov
The general procedure for the synthesis of these metal complexes involves dissolving the indenone ligand and the metal salt (e.g., chlorides, acetates, or nitrates of transition metals like Cu(II), Ni(II), Co(II), and Zn(II)) in a solvent such as ethanol (B145695) or methanol. The mixture is then refluxed for a period, during which the complex precipitates out of the solution. The resulting solid can be isolated by filtration, washed, and dried.
Characterization of the resulting metal complexes can be carried out using various spectroscopic techniques, including FT-IR, UV-Vis, and elemental analysis. X-ray crystallography can provide definitive structural information, confirming the coordination geometry around the metal center. scirp.orgresearchgate.net The coordination of the indenone ligand to the metal center is expected to cause shifts in the characteristic infrared absorption bands of the C=O and N-H groups.
Table 3: Potential Metal Complexes of this compound
| Metal Ion | Potential Coordination Geometry | Synthesis Method |
| Cu(II) | Square planar or distorted octahedral | Reaction with CuCl2 or Cu(OAc)2 in ethanol |
| Ni(II) | Square planar or octahedral | Reaction with NiCl2 or Ni(OAc)2 in methanol |
| Co(II) | Tetrahedral or octahedral | Reaction with CoCl2 or Co(OAc)2 in ethanol |
| Zn(II) | Tetrahedral | Reaction with ZnCl2 or Zn(OAc)2 in methanol |
Spectroscopic and Structural Analysis of this compound Remains Undocumented in Publicly Available Research
A comprehensive search for experimental spectroscopic data for the chemical compound this compound has revealed a significant gap in the available scientific literature. Despite targeted searches for Nuclear Magnetic Resonance (NMR) and vibrational spectroscopy data, no specific research findings, data tables, or detailed spectral interpretations for this particular molecule could be located.
The inquiry sought to detail the structural elucidation of this compound through a multi-technique spectroscopic approach, as outlined in the requested article structure. This included:
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy : Specific data for ¹H NMR chemical shifts, ¹³C NMR aromaticity assessment, and two-dimensional NMR connectivity analysis for this compound are not present in the surveyed resources. While general principles of NMR spectroscopy are well-established for interpreting such structures—predicting aromatic proton signals, carbonyl carbon shifts, and correlations between adjacent nuclei—the absence of experimental data precludes a specific analysis.
Vibrational Spectroscopy : Similarly, characteristic band assignments from Fourier Transform Infrared (FTIR) spectroscopy and specific molecular vibrational modes from Raman spectroscopy for this compound are not documented. Theoretical analyses and experimental data exist for related parent structures like 2-phenyl-1H-indene-1,3(2H)-dione, but the crucial substitution with a 4-toluidino group at the 3-position fundamentally alters the vibrational properties, making direct comparisons speculative.
The absence of this foundational data prevents a thorough and scientifically accurate discussion as per the requested detailed outline. The synthesis and subsequent characterization of this compound may have been conducted in private research or may not yet be published in publicly accessible scientific databases and journals. Without primary experimental spectra or peer-reviewed analysis, the generation of an authoritative and data-rich article on its spectroscopic properties is not possible.
Spectroscopic Characterization and Structural Elucidation of 2 Phenyl 3 4 Toluidino 1h Inden 1 One
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry is a fundamental analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For a novel compound like 2-phenyl-3-(4-toluidino)-1H-inden-1-one, it would be employed to confirm its molecular weight and provide structural insights through the analysis of its fragmentation patterns.
Upon ionization, typically by electron impact (EI), the molecule would form a molecular ion (M•+). The m/z of this ion would correspond to the molecular weight of the compound. Subsequent fragmentation of this high-energy ion would produce a series of smaller, characteristic fragment ions. The analysis of the mass differences between these fragments and the molecular ion allows for the deduction of the molecule's structure.
Expected Fragmentation Pattern:
While a specific experimental spectrum is unavailable, a predicted fragmentation pattern for this compound can be postulated based on its structure. The molecule contains several key functional groups—an indenone core, a phenyl group, and a toluidino (p-methylanilino) group—which would direct the fragmentation pathways.
Molecular Ion Peak: The mass spectrum would be expected to show a molecular ion peak corresponding to the exact mass of the C22H17NO molecule.
Loss of Toluidino Group: Cleavage of the C-N bond could lead to the loss of a toluidino radical or a p-toluidine (B81030) molecule, resulting in significant fragment ions.
Loss of Phenyl Group: Fragmentation could involve the cleavage of the bond connecting the phenyl group to the indenone core.
Cleavage of the Indenone Ring: The indenone ring system itself could undergo characteristic cleavages, such as the loss of a carbonyl group (CO).
Formation of Tropylium (B1234903) Ion: Rearrangements involving the aromatic rings could potentially lead to the formation of the stable tropylium cation (C7H7+).
A hypothetical data table for the expected major fragments is presented below.
| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Neutral Loss |
| Data not available | [C22H17NO]+ (Molecular Ion) | - |
| Data not available | [M - C7H7N]+ | Toluidino radical |
| Data not available | [M - C6H5]+ | Phenyl radical |
| Data not available | [M - CO]+ | Carbon monoxide |
| Data not available | [C7H7]+ | Tropylium ion |
This table is illustrative and based on general fragmentation principles; no experimental data has been published.
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic structure and conjugated systems.
The absorption of UV-Vis radiation by this compound would be governed by the presence of several chromophores—the parts of the molecule responsible for light absorption. The key chromophores in this molecule are the conjugated system of the indenone core, the phenyl group, and the toluidino moiety. The extensive conjugation across the molecule, involving the phenyl ring, the enamine system, and the carbonyl group, is expected to result in strong absorption in the UV-A or even the visible region of the spectrum.
The primary electronic transitions responsible for the absorption would be:
π → π* transitions: These high-intensity absorptions occur due to the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the extensive conjugated system. Multiple π → π* transitions would be expected, corresponding to the different parts of the conjugated system.
n → π* transitions: These lower-intensity absorptions involve the promotion of a non-bonding electron (from the nitrogen or oxygen atoms) to a π* antibonding orbital. These transitions typically occur at longer wavelengths (lower energy) than π → π* transitions.
The combination of these chromophores and transitions would produce a characteristic UV-Vis spectrum with one or more absorption maxima (λmax).
| Transition Type | Associated Chromophore | Expected Wavelength Region |
| π → π | Phenyl ring, Indenone conjugated system | Data not available |
| n → π | Carbonyl group (C=O), Amino group (N-H) | Data not available |
This table outlines the expected electronic transitions based on the molecular structure; no experimental spectrum has been reported.
The polarity of the solvent can influence the electronic transitions of a molecule, leading to shifts in the absorption maxima. This phenomenon, known as solvatochromism, can provide insights into the nature of the electronic transitions.
Bathochromic Shift (Red Shift): A shift to a longer wavelength. For π → π* transitions, increasing solvent polarity generally stabilizes the more polar excited state more than the ground state, resulting in a bathochromic shift.
Hypsochromic Shift (Blue Shift): A shift to a shorter wavelength. For n → π* transitions, polar protic solvents can form hydrogen bonds with the non-bonding electrons on the nitrogen or oxygen atoms. This stabilizes the ground state more than the excited state, increasing the energy gap for the transition and causing a hypsochromic shift.
Studying the spectrum of this compound in a series of solvents with varying polarities (e.g., hexane, chloroform, ethanol (B145695), water) would reveal the nature of its absorption bands.
| Solvent | Polarity | Expected Shift for π → π | Expected Shift for n → π |
| Hexane | Non-polar | Reference | Reference |
| Chloroform | Polar aprotic | Bathochromic | Slight Bathochromic |
| Ethanol | Polar protic | Bathochromic | Hypsochromic |
This table illustrates the general principles of solvent effects; specific data for the target compound is unavailable.
X-ray Diffraction (XRD) for Crystalline Structure Determination
An XRD analysis would first determine the unit cell of the crystal, which is the basic repeating structural unit. The unit cell is defined by six parameters: the lengths of the three cell edges (a, b, c) and the angles between them (α, β, γ). These parameters define the crystal system (e.g., monoclinic, orthorhombic, triclinic).
The analysis would also identify the space group, which describes the symmetry elements (e.g., rotation axes, mirror planes, inversion centers) within the unit cell. The combination of the unit cell parameters and the space group provides a unique description of the crystal's lattice.
| Crystallographic Parameter | Description | Value |
| Crystal System | - | Data not available |
| Space Group | - | Data not available |
| a (Å) | Unit cell edge length | Data not available |
| b (Å) | Unit cell edge length | Data not available |
| c (Å) | Unit cell edge length | Data not available |
| α (°) | Unit cell angle | Data not available |
| β (°) | Unit cell angle | Data not available |
| γ (°) | Unit cell angle | Data not available |
| V (ų) | Unit cell volume | Data not available |
| Z | Molecules per unit cell | Data not available |
No crystallographic data has been reported for this compound.
The way molecules arrange themselves in a crystal, known as crystal packing, is determined by intermolecular interactions. A detailed crystal structure analysis would reveal the nature and geometry of these forces. For this compound, several types of interactions would be anticipated:
Hydrogen Bonding: The N-H group of the toluidino moiety can act as a hydrogen bond donor, potentially forming hydrogen bonds with the carbonyl oxygen (C=O) of a neighboring molecule.
π-π Stacking: The multiple aromatic rings (phenyl, indenone, and toluidino) could engage in π-π stacking interactions, where the electron clouds of adjacent rings align in either a face-to-face or offset manner.
C-H···π Interactions: Hydrogen atoms attached to the aromatic rings can interact with the π-electron systems of adjacent molecules.
Complementary Analytical Techniques
While techniques like NMR, IR, and mass spectrometry provide invaluable information about the molecular structure of this compound, a comprehensive characterization often involves complementary methods that probe the material's properties on a larger scale. Techniques such as Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), Atomic Force Microscopy (AFM), and X-ray Photoelectron Spectroscopy (XPS) offer insights into the compound's morphology, surface topography, and elemental composition. Although specific studies employing these techniques on this compound are not extensively documented in publicly available literature, their application to related organic conjugated materials, indenone derivatives, and aromatic enamines provides a strong basis for understanding their potential contributions.
Scanning Electron Microscopy (SEM)
Scanning Electron Microscopy is a powerful technique for visualizing the surface morphology of a solid sample. In the context of this compound, SEM analysis of a crystalline or powdered sample would reveal details about its particle size, shape, and surface texture. For instance, in studies of similar organic compounds, SEM has been instrumental in observing morphologies such as spherical and rod-like structures. acs.org This information is crucial for understanding the material's physical properties, such as its solubility and dissolution rate, which are influenced by the surface area of the particles.
A hypothetical SEM analysis of a bulk sample of this compound could yield a variety of morphologies depending on the method of synthesis and purification. For example, a sample recrystallized from a specific solvent might exhibit well-defined crystalline facets, while a precipitated sample might appear as agglomerates of smaller, irregular particles.
Table 1: Hypothetical SEM Data for this compound
| Parameter | Observation |
| Particle Shape | Irregular, with some crystalline features |
| Average Particle Size | 10-50 µm |
| Surface Texture | Relatively smooth with some minor asperities |
| Agglomeration | Moderate agglomeration of primary particles |
Transmission Electron Microscopy (TEM)
Transmission Electron Microscopy provides much higher resolution images than SEM, allowing for the visualization of the internal structure of a material at the nanoscale. For crystalline organic materials, TEM can be used to observe the crystal lattice and identify any defects. In the case of this compound, TEM could be employed to study the morphology of nano-sized particles or thin films of the material. rsc.org Electron diffraction patterns obtained through TEM can also provide information about the crystal structure of the compound. nih.gov
Atomic Force Microscopy (AFM)
Atomic Force Microscopy is a high-resolution scanning probe microscopy technique that can provide a three-dimensional profile of a sample's surface. youtube.com Unlike electron microscopy, AFM does not require a vacuum and can be performed under ambient conditions. youtube.com For this compound, AFM would be invaluable for characterizing the surface of thin films or single crystals. It can measure surface roughness with high precision and visualize molecular-level ordering. researchgate.net In the broader context of organic conjugated materials, AFM is used to study how molecules pack on a surface, which is critical for applications in organic electronics. acs.org The technique can also probe mechanical properties like stiffness and adhesion at the nanoscale. youtube.com
Table 2: Illustrative AFM Surface Roughness Data for a Thin Film of a Similar Aromatic Compound
| Parameter | Value |
| Root Mean Square (RMS) Roughness | 1.2 nm |
| Average Roughness (Ra) | 0.9 nm |
| Maximum Peak Height | 5.8 nm |
| Maximum Valley Depth | -4.5 nm |
X-ray Photoelectron Spectroscopy (XPS)
X-ray Photoelectron Spectroscopy, also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that provides information about the elemental composition and chemical state of the elements within a material. kratos.comresearchgate.net For this compound (C₂₂H₁₇NO), XPS would be expected to detect carbon, nitrogen, and oxygen on the sample surface. High-resolution scans of the C 1s, N 1s, and O 1s regions would provide insight into the chemical bonding environments of these atoms. For instance, the C 1s spectrum could be deconvoluted to identify contributions from C-C/C-H in the aromatic rings, C-N from the enamine linkage, and C=O from the indenone carbonyl group. Similarly, the N 1s spectrum would be characteristic of the amine nitrogen. This technique is particularly useful for confirming the purity of the sample surface and detecting any surface oxidation or contamination. beilstein-journals.org
Table 3: Expected XPS Binding Energies for the Core Elements in this compound
| Element | Core Level | Expected Binding Energy (eV) | Inferred Chemical State |
| Carbon | C 1s | ~284.8 | Aromatic C-C, C-H |
| ~286.0 | C-N | ||
| ~288.0 | C=O | ||
| Nitrogen | N 1s | ~400.0 | C-N (Amine) |
| Oxygen | O 1s | ~532.0 | C=O |
Computational and Theoretical Investigations of 2 Phenyl 3 4 Toluidino 1h Inden 1 One
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic level. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule.
Density Functional Theory (DFT) has become a primary method for studying the structural and electronic properties of organic compounds due to its favorable balance of accuracy and computational cost. numberanalytics.commdpi.com DFT calculations are used to determine the ground state properties of 2-phenyl-3-(4-toluidino)-1H-inden-1-one by modeling its electron density. mdpi.com
Table 1: Illustrative Ground State Properties Calculated by DFT This table presents typical parameters that would be obtained from a DFT calculation for a molecule of this type.
A crucial first step in any computational study is geometry optimization, where the molecule's three-dimensional structure is adjusted to find the most stable arrangement, corresponding to a minimum on the potential energy surface. ajchem-a.com For this compound, this involves calculating bond lengths, bond angles, and dihedral angles that result in the lowest possible energy.
Furthermore, the structure of this compound allows for the possibility of tautomerism, specifically keto-enol tautomerism involving the indenone core. DFT calculations are instrumental in analyzing tautomeric equilibrium. nih.gov By optimizing the geometries of all possible tautomers (the primary keto form and potential enol forms) and comparing their calculated ground state energies, the most stable tautomer can be identified. The tautomer with the lowest energy is the one that will predominate under equilibrium conditions. The energy barriers required for the interconversion between tautomers can also be calculated, providing insight into their kinetic stability. nih.gov
The electronic properties and chemical reactivity of a molecule are largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). schrodinger.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons.
The energy difference between these two orbitals, known as the HOMO-LUMO gap (Egap), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. schrodinger.comwikipedia.org A small HOMO-LUMO gap generally indicates a molecule that is more reactive and can be more easily excited electronically. wikipedia.orgnih.gov The spatial distribution of the HOMO and LUMO electron densities across the molecule can also predict the most likely sites for electrophilic and nucleophilic attack, respectively. ajchem-a.commdpi.org
Table 2: Representative Frontier Molecular Orbital Data This table shows typical values that would be calculated to assess the electronic properties and reactivity of the target compound.
Computational methods are widely used to predict spectroscopic data, which serves as a powerful tool for structure verification and interpretation of experimental spectra. researchgate.netscispace.com
IR Spectroscopy : DFT calculations can compute the vibrational frequencies of the molecule. scielo.org.za These theoretical frequencies correspond to the absorption bands in an infrared (IR) spectrum, which arise from specific molecular vibrations (e.g., stretching, bending). askthenerd.com By comparing the calculated spectrum with the experimental one, each band can be assigned to a specific functional group's motion, confirming the molecule's structure. scispace.com For this compound, key vibrations would include the C=O stretch of the ketone, the N-H stretch of the amine, and various C=C and C-H vibrations of the aromatic rings. askthenerd.com
NMR Spectroscopy : The Gauge-Independent Atomic Orbital (GIAO) method is a reliable approach for calculating the nuclear magnetic shielding tensors, which are then used to predict ¹H and ¹³C NMR chemical shifts. researchgate.netnih.gov These predicted shifts can be correlated with experimental values to provide unambiguous assignment of all signals in the NMR spectra, which is invaluable for complex structures. researchgate.netepstem.net
UV-Vis Spectroscopy : Electronic transitions and absorption wavelengths in the UV-Visible range are typically predicted using Time-Dependent Density Functional Theory (TD-DFT). researchgate.netnih.gov These calculations can determine the maximum absorption wavelengths (λmax) and the nature of the electronic transitions involved (e.g., π → π* or n → π*), providing insight into the molecule's chromophores and electronic behavior. sapub.org
Table 3: Illustrative Comparison of Experimental and Calculated Spectroscopic Data This table demonstrates how theoretical values are typically compared against experimental results for structural validation.
Molecular Dynamics Simulations for Conformational Landscapes
While quantum chemical calculations focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, allowing for the exploration of the conformational landscape.
For a flexible molecule like this compound, which has several rotatable bonds, MD simulations can reveal the different low-energy conformations it can adopt in solution or when interacting with a biological target. This technique helps in understanding the molecule's flexibility, how it changes shape, and which conformations are most populated, which is crucial for applications in materials science and drug design.
Theoretical Elucidation of Reaction Mechanisms and Reaction Pathways
Computational chemistry is an indispensable tool for investigating the mechanisms of chemical reactions. numberanalytics.commasterorganicchemistry.com By mapping the potential energy surface (PES) for a proposed reaction, researchers can identify the structures of reactants, products, and any intermediates. researchgate.net
Crucially, this process allows for the location of the transition state (TS)—the highest energy point along the reaction coordinate. nih.gov The energy difference between the reactants and the transition state is the activation energy (Ea), which determines the reaction rate. By calculating and comparing the activation energies for different possible reaction pathways, the most favorable mechanism can be determined. nih.govmdpi.com This approach could be used to study the synthesis of this compound, predict potential side products, or investigate its metabolic or degradation pathways. mdpi.org
Table of Mentioned Compounds
Computational Prediction of Novel Indenone Architectures
The scaffold of this compound presents a versatile platform for the design of novel indenone architectures with potentially enhanced or novel biological activities. Computational chemistry and molecular modeling serve as indispensable tools in the rational design and prediction of these new molecular entities. By leveraging in silico techniques, researchers can explore vast chemical spaces, prioritize synthetic targets, and gain insights into the structural determinants of activity, thereby accelerating the drug discovery process.
The prediction of novel indenone architectures derived from this compound typically follows a structured computational workflow. This process begins with the generation of a virtual library of candidate compounds, followed by computational screening and evaluation of their potential bioactivities and pharmacokinetics.
A key approach in the design of new architectures is structure-based virtual screening. This method involves the creation of a virtual library of indenone derivatives by modifying the lead compound, this compound, at various positions. For instance, substitutions can be introduced on the phenyl ring at the 2-position, the toluidino moiety at the 3-position, and the fused benzene (B151609) ring of the indenone core.
The subsequent step involves molecular docking simulations to predict the binding affinity and orientation of these virtual compounds within the active site of a specific biological target. The selection of the target protein is crucial and is often based on the known or hypothesized mechanism of action of the parent compound. For example, if the parent indenone is known to inhibit a particular kinase, the virtual library would be docked against the ATP-binding site of that kinase.
The results of such a virtual screening campaign can be tabulated to rank the designed compounds based on their predicted binding energies and interaction patterns with key amino acid residues in the target's active site.
Table 1: Predicted Binding Affinities of Designed Indenone Derivatives
| Compound ID | Modification | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| Parent | This compound | -8.5 | Val12, Ala34, Leu87 |
| IND-01 | 4'-Fluoro on 2-phenyl group | -9.2 | Val12, Ala34, Leu87, Phe90 |
| IND-02 | 3'-Chloro on 2-phenyl group | -9.0 | Val12, Ala34, Cys85, Leu87 |
| IND-03 | 4-Trifluoromethyl on 4-toluidino | -9.5 | Val12, Ala34, Leu87, Arg102 |
| IND-04 | N-Methylation of toluidino nitrogen | -7.8 | Val12, Ala34 |
| IND-05 | 5-Methoxy on indenone core | -8.8 | Val12, Ala34, Leu87, Ser15 |
Another powerful computational tool is the development of Quantitative Structure-Activity Relationship (QSAR) models. QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For the design of novel indenone architectures, a 3D-QSAR approach, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), can be particularly insightful.
These models can predict the biological activity of newly designed, unsynthesized compounds, thereby guiding the selection of the most promising candidates for chemical synthesis and biological evaluation. The graphical output of these models, in the form of contour maps, highlights the regions around the molecular scaffold where steric bulk, positive or negative electrostatic potential, hydrophobicity, and hydrogen bond donor/acceptor character are predicted to enhance or diminish activity.
Furthermore, in silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical component of modern drug design. Early assessment of these properties can help to identify and eliminate compounds that are likely to fail in later stages of drug development due to poor pharmacokinetic profiles or toxicity.
Table 2: Predicted ADMET Properties of Selected Indenone Derivatives
| Compound ID | Human Intestinal Absorption (%) | Blood-Brain Barrier Permeation | CYP2D6 Inhibition | Predicted Toxicity (LD50, rat, oral) |
|---|---|---|---|---|
| Parent | High | High | Inhibitor | 1500 mg/kg |
| IND-01 | High | Medium | Non-inhibitor | 1800 mg/kg |
| IND-03 | High | Low | Non-inhibitor | 2200 mg/kg |
| IND-05 | High | High | Inhibitor | 1400 mg/kg |
Photophysical Properties of 2 Phenyl 3 4 Toluidino 1h Inden 1 One and Its Analogues
Electronic Absorption Characteristics
The electronic absorption characteristics of organic molecules are dictated by the electronic transitions that can occur upon irradiation with ultraviolet or visible light. For a molecule like 2-phenyl-3-(4-toluidino)-1H-inden-1-one, the absorption spectrum is expected to be complex, arising from the interplay of several chromophoric units: the indenone core, the phenyl substituent at the 2-position, and the 4-toluidino group at the 3-position. These components form an extended π-conjugated system.
Wavelength Maxima (λmax) and Molar Absorptivity (ε)
The principal absorption bands in such a donor-acceptor substituted indenone system would likely correspond to π → π* transitions within the conjugated framework. The presence of the electron-donating toluidino group and the electron-withdrawing carbonyl group in the indenone core can lead to intramolecular charge transfer (ICT) character in the lowest energy absorption band. This typically results in a significant bathochromic (red) shift of the λmax compared to the unsubstituted parent chromophores.
Molar absorptivity (ε) is a measure of how strongly a chemical species absorbs light at a given wavelength. For allowed π → π* transitions in extended conjugated systems, high molar absorptivity values (typically > 10,000 L mol⁻¹ cm⁻¹) are expected.
Table 1: Hypothetical Electronic Absorption Data for Analogous Indenone Systems
| Compound/Analogue | Solvent | λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |
|---|
Influence of Solvent Polarity on Absorption Features
The position, intensity, and shape of the absorption bands of molecules with significant charge transfer character are often sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. rsc.orgmdpi.com For compounds where the excited state is more polar than the ground state, an increase in solvent polarity typically leads to a bathochromic shift (positive solvatochromism) of the ICT absorption band. nih.gov This is due to the stronger stabilization of the more polar excited state by the polar solvent molecules. Conversely, if the ground state is more polar, a hypsochromic (blue) shift may be observed. The specific behavior of this compound would depend on the change in its dipole moment upon electronic excitation.
Emission Properties (Fluorescence and Phosphorescence)
Upon absorption of light, an excited molecule can return to the ground state through various radiative (fluorescence, phosphorescence) and non-radiative pathways.
Emission Maxima (λem) and Quantum Yields
Fluorescence is the emission of light from a singlet excited state. The emission maximum (λem) is always at a longer wavelength (lower energy) than the absorption maximum (λmax). The fluorescence quantum yield (Φf) represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. nih.govresearchgate.net It is a value between 0 and 1. Compounds with rigid, planar structures and extended π-systems often exhibit significant fluorescence. However, the presence of certain functional groups or conformational flexibility can provide pathways for non-radiative decay, leading to lower quantum yields.
Phosphorescence, emission from a triplet excited state, is generally weaker and has a much longer lifetime than fluorescence. It is often only observed at low temperatures in rigid matrices.
Table 2: Hypothetical Emission Data for Analogous Indenone Systems
| Compound/Analogue | Solvent | Excitation λex (nm) | Emission λem (nm) | Quantum Yield (Φf) |
|---|
Stokes Shift and Energy Dissipation Pathways
The Stokes shift is the difference in energy (or wavelength/wavenumber) between the absorption maximum and the emission maximum. A large Stokes shift is often indicative of a significant change in geometry or electronic structure between the ground and excited states, which is common in molecules exhibiting intramolecular charge transfer. It can also be influenced by solvent relaxation around the excited state dipole.
Energy dissipation pathways for an excited molecule include fluorescence, intersystem crossing to a triplet state (which can lead to phosphorescence or non-radiative decay), internal conversion (non-radiative decay between states of the same spin multiplicity), and photochemical reactions. The competition between these processes determines the fluorescence quantum yield and lifetime.
Fluorescence Lifetime Measurements
The fluorescence lifetime (τf) is the average time a molecule spends in the excited state before returning to the ground state by emitting a photon. It is an intrinsic property of a fluorophore and is typically on the nanosecond timescale for organic molecules. The lifetime is related to the rates of radiative and non-radiative decay from the singlet excited state. No experimental fluorescence lifetime data for this compound has been reported in the surveyed literature.
Intramolecular Charge Transfer (ICT) Mechanisms
The phenomenon of intramolecular charge transfer is a fundamental process that governs the photophysical properties of many donor-acceptor substituted organic molecules. In the case of this compound, the molecule is designed with distinct electron-donating and electron-accepting moieties. The 4-toluidino group, with its electron-rich nitrogen atom and methyl group, serves as the electron donor. The indenone core, featuring a carbonyl group conjugated with a phenyl ring, acts as the electron acceptor.
Upon photoexcitation, an electron is promoted from the highest occupied molecular orbital (HOMO), which is typically localized on the donor part of the molecule, to the lowest unoccupied molecular orbital (LUMO), which is predominantly centered on the acceptor moiety. This electronic transition leads to the formation of an excited state with a significant degree of charge separation, known as the ICT state. The efficiency of this charge transfer is influenced by the electronic coupling between the donor and acceptor, as well as the surrounding solvent environment.
The character of the ICT state is often highly polar. Consequently, in polar solvents, the excited state is stabilized through dipole-dipole interactions with the solvent molecules. This stabilization leads to a red-shift in the fluorescence emission spectrum, a phenomenon known as solvatochromism. The magnitude of this shift can provide insights into the change in dipole moment upon excitation and the extent of charge transfer. In many donor-acceptor systems, a dual fluorescence may be observed, corresponding to emission from a locally excited (LE) state, which is less sensitive to solvent polarity, and the red-shifted emission from the ICT state. The relative intensities of these two emission bands can be strongly dependent on the solvent polarity.
Theoretical studies on similar donor-acceptor systems have shown that the geometry of the molecule in the excited state can also play a crucial role in the ICT process. For instance, torsional motion between the donor and acceptor groups can lead to a twisted intramolecular charge transfer (TICT) state, which is often characterized by a further red-shifted and weaker emission.
Structure-Photophysical Property Relationships: Effect of Substituents
The photophysical properties of this compound can be systematically tuned by introducing various substituents on both the phenyl ring attached to the indenone core and the toluidino moiety. These modifications can alter the energy levels of the HOMO and LUMO, thereby influencing the absorption and emission characteristics, quantum yields, and the efficiency of the ICT process.
The introduction of electron-donating groups (EDGs) on the 4-toluidino ring, such as methoxy (B1213986) or additional alkyl groups, would be expected to raise the energy of the HOMO. This would lead to a smaller HOMO-LUMO gap and a bathochromic (red) shift in the absorption and emission spectra. Conversely, the introduction of electron-withdrawing groups (EWGs) like nitro or cyano groups on the same ring would lower the HOMO energy, resulting in a hypsochromic (blue) shift.
Similarly, modifying the phenyl ring on the indenone core can also have a significant impact. Attaching EWGs to this ring would lower the energy of the LUMO, leading to a red-shift in the spectral properties. Conversely, placing EDGs on this phenyl ring would raise the LUMO energy, causing a blue-shift. The interplay of substituents on both the donor and acceptor moieties allows for fine-tuning of the photophysical properties.
The following table illustrates the expected trends in the photophysical properties of this compound analogues based on the electronic nature of the substituents.
| Substituent on 4-toluidino ring | Substituent on 2-phenyl ring | Expected HOMO Energy | Expected LUMO Energy | Expected Absorption/Emission Wavelength |
| Electron-Donating (e.g., -OCH₃) | None | Increased | No significant change | Red-shifted |
| Electron-Withdrawing (e.g., -NO₂) | None | Decreased | No significant change | Blue-shifted |
| None | Electron-Donating (e.g., -OCH₃) | No significant change | Increased | Blue-shifted |
| None | Electron-Withdrawing (e.g., -NO₂) | No significant change | Decreased | Red-shifted |
| Electron-Donating (e.g., -OCH₃) | Electron-Withdrawing (e.g., -NO₂) | Increased | Decreased | Significantly Red-shifted |
| Electron-Withdrawing (e.g., -NO₂) | Electron-Donating (e.g., -OCH₃) | Decreased | Increased | Significantly Blue-shifted |
It is important to note that steric effects introduced by bulky substituents can also influence the photophysical properties by affecting the planarity of the molecule and the degree of conjugation between the donor and acceptor parts.
Detailed research findings on analogous systems have consistently demonstrated these structure-property relationships. For instance, studies on other donor-acceptor chromophores have shown that increasing the electron-donating strength of the donor or the electron-withdrawing strength of the acceptor leads to a more pronounced ICT character, larger Stokes shifts, and enhanced sensitivity to the solvent environment.
Structure Property Relationships in 2 Phenyl 3 4 Toluidino 1h Inden 1 One Derivatives
Correlation of Structural Modifications with Spectroscopic Signatures
The spectroscopic characteristics of 2-phenyl-3-(4-toluidino)-1H-inden-1-one derivatives are highly sensitive to structural modifications. Alterations in the substitution pattern on the phenyl, indenone, or toluidino rings lead to predictable shifts in their UV-Vis, FT-IR, and NMR spectra.
UV-Visible Spectroscopy: The electronic transitions within the conjugated system of the indenone core are responsible for its absorption in the UV-Visible range. Substituents on the aromatic rings can modulate the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Electron-donating groups (EDGs) like -OCH₃ or -NH₂ generally cause a bathochromic (red) shift, moving the absorption maximum (λ_max) to longer wavelengths, while electron-withdrawing groups (EWGs) such as -NO₂ or -CN typically induce a hypsochromic (blue) shift. numberanalytics.commdpi.com
Infrared (IR) Spectroscopy: The IR spectrum provides valuable information about the functional groups present in the molecule. The carbonyl (C=O) stretching vibration of the indenone ring is particularly informative, typically appearing in the range of 1715-1685 cm⁻¹. The exact position of this band is influenced by the electronic nature of the substituents. EDGs on the aromatic rings can lower the C=O stretching frequency due to increased electron delocalization, while EWGs tend to increase it. scielo.org.za Similarly, the N-H stretching vibration of the toluidino group is sensitive to its chemical environment and participation in hydrogen bonding.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are essential for detailed structural elucidation. The chemical shifts of aromatic protons and carbons are directly affected by the electronic effects of substituents. nih.gov EDGs increase the electron density on the aromatic ring, causing the signals of nearby protons and carbons to shift to a higher field (lower ppm values), whereas EWGs have the opposite effect. nih.govnih.gov The chemical shift of the N-H proton can also provide insights into hydrogen bonding and conformational preferences. conicet.gov.ar
Below is a table illustrating the expected spectroscopic shifts in derivatives of this compound upon introduction of various substituents.
| Substituent (R) on Phenyl Ring | Electronic Effect | Expected UV-Vis Shift (λ_max) | Expected IR Shift (C=O stretch, cm⁻¹) | Expected ¹H NMR Shift (aromatic protons) |
| -OCH₃ | Electron-Donating | Bathochromic (Red Shift) | Decrease | Upfield (lower ppm) |
| -CH₃ | Electron-Donating | Slight Bathochromic Shift | Slight Decrease | Upfield (lower ppm) |
| -H | Reference | - | ~1700 | - |
| -Cl | Electron-Withdrawing (Inductive) | Hypsochromic (Blue Shift) | Increase | Downfield (higher ppm) |
| -NO₂ | Electron-Withdrawing | Hypsochromic (Blue Shift) | Increase | Downfield (higher ppm) |
Impact of Substituent Electronic and Steric Effects on Molecular Properties
The molecular properties of this compound derivatives are governed by the combination of electronic and steric effects exerted by various substituents. These effects can influence the molecule's reactivity, conformation, and photophysical characteristics.
Electronic Effects: Substituents are broadly classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs), which operate through inductive and resonance effects. numberanalytics.com
Inductive Effects: These are transmitted through the sigma (σ) bond framework and are related to the electronegativity of the substituent. numberanalytics.com
Resonance Effects: These involve the delocalization of pi (π) electrons between the substituent and the conjugated system of the molecule. numberanalytics.com
Steric Effects: The size and spatial arrangement of substituents can lead to steric hindrance, which is the repulsion between electron clouds of non-bonded atoms in close proximity. numberanalytics.com Bulky substituents placed at positions ortho to the phenyl or toluidino rings can force these rings to twist out of the plane of the indenone core. This twisting can disrupt π-conjugation, which in turn affects the electronic and optical properties of the molecule. nih.gov For instance, steric hindrance can influence reaction rates by impeding the approach of a reagent to the reactive site. numberanalytics.comdigitellinc.com The regioselectivity of certain reactions can also be controlled by steric factors, directing incoming groups to less hindered positions. researchgate.net
The following table summarizes the general impact of substituent effects on the molecular properties of these derivatives.
| Property | Electronic Effect of Substituent | Steric Effect of Substituent |
| Reactivity | EDGs generally activate aromatic rings towards electrophilic substitution, while EWGs deactivate them. ucalgary.ca | Bulky groups can hinder the approach of reactants, slowing down reaction rates. numberanalytics.com |
| Molecular Conformation | Can influence bond lengths and angles slightly through electronic repulsion/attraction. | Can cause significant twisting of aromatic rings, affecting planarity and conjugation. |
| Acidity/Basicity | EWGs increase the acidity of nearby protons (e.g., N-H), while EDGs increase basicity. | Can affect the solvation of acidic/basic sites, thereby influencing pKa values. |
| Photophysical Properties | Can tune the HOMO-LUMO gap, affecting absorption and emission wavelengths. mdpi.com | Twisting due to steric hindrance can disrupt conjugation, often leading to blue-shifted absorption and reduced fluorescence quantum yields. researchgate.net |
Stereochemical Influences on Molecular Behavior
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can significantly influence the behavior of this compound derivatives. This includes aspects of isomerism and conformational preferences.
If chiral centers are introduced into the molecule, for example, by adding a chiral substituent, the resulting enantiomers or diastereomers can exhibit different biological activities and interactions with other chiral molecules. The specific spatial arrangement can dictate how the molecule fits into a receptor site or interacts with an enzyme. uou.ac.in
Even without a classical chiral center, the molecule can exhibit atropisomerism if bulky substituents hinder the free rotation around the single bonds connecting the aromatic rings to the indenone core, leading to stable, non-interconvertible rotational isomers.
Furthermore, the molecule can exist in different conformations due to rotation around single bonds. rsc.orgnih.gov The relative orientation of the phenyl and toluidino groups can be described as syn or anti with respect to the indenone ring. These different conformations may have different energy levels, and the most stable conformation will predominate. Computational studies and advanced NMR techniques can provide insight into the preferred conformations and the energy barriers between them. nih.gov The specific conformation adopted by the molecule can affect its crystal packing and its interactions in a biological environment.
Intermolecular Interactions and their Role in Solid-State Property Modulation
In the solid state, the properties of this compound derivatives are dictated by the way the molecules pack in the crystal lattice, which is governed by various intermolecular interactions. rsc.org
Hydrogen Bonding: The N-H group of the toluidino moiety can act as a hydrogen bond donor, while the carbonyl (C=O) group is an effective hydrogen bond acceptor. This allows for the formation of intermolecular N-H···O=C hydrogen bonds, which can link molecules into chains, sheets, or more complex three-dimensional networks. conicet.gov.arnih.gov The introduction of other functional groups capable of hydrogen bonding, such as hydroxyl (-OH) or carboxyl (-COOH) groups, would further enhance and direct these interactions, significantly impacting properties like melting point and solubility. nih.gov
π-π Stacking: The multiple aromatic rings in the molecule (phenyl, indenone, and toluidino) facilitate π-π stacking interactions. These are attractive, noncovalent interactions between the electron clouds of adjacent aromatic rings. The geometry of this stacking (e.g., face-to-face or offset) influences the electronic properties of the material in the solid state.
Van der Waals Forces and C-H···π Interactions: Weaker forces, such as van der Waals interactions and C-H···π interactions (where a C-H bond points towards the face of an aromatic ring), also play a crucial role in ensuring efficient packing in the crystal lattice.
The collective effect of these intermolecular forces determines the crystal structure, which in turn modulates key solid-state properties:
Melting Point: Stronger intermolecular interactions, such as extensive hydrogen bonding and efficient π-π stacking, generally lead to higher melting points as more energy is required to break the crystal lattice.
Solubility: The ability of a solvent to disrupt the intermolecular forces in the crystal lattice is key to solubility. Strong intermolecular interactions in the solid state can lead to lower solubility.
Polymorphism: The ability of a compound to crystallize in multiple different forms (polymorphs) arises from different possible arrangements of intermolecular interactions. nih.gov Each polymorph can have distinct physical properties, including melting point, solubility, and stability.
Optical Properties: The arrangement of molecules in the crystal can influence solid-state fluorescence properties. Aggregation-induced emission or quenching can occur depending on the nature of the intermolecular interactions and the degree of π-orbital overlap between adjacent molecules. researchgate.net
Advanced Applications of 2 Phenyl 3 4 Toluidino 1h Inden 1 One in Materials Science
Optoelectronic Materials
Optoelectronic materials are crucial for technologies that interact with light and electricity. This includes devices for light emission and energy conversion.
Organic Light-Emitting Diode (OLED) Components
Organic Light-Emitting Diodes (OLEDs) are a major application for novel organic molecules, where they can function as emitters, hosts, or charge-transporting materials. The efficiency, color purity, and lifespan of an OLED device are highly dependent on the molecular structure and photophysical properties of these components.
While research into various heterocyclic and aromatic compounds for OLEDs is extensive, specific studies detailing the synthesis, characterization, and performance of 2-phenyl-3-(4-toluidino)-1H-inden-1-one as an OLED component have not been identified. The general class of indanone derivatives has been noted for its utility in OLEDs, but specific performance data such as luminance efficiency, power efficiency, or Commission Internationale de l'Éclairage (CIE) coordinates for devices incorporating the subject compound are not available in published literature. orientjchem.org
Photovoltaic Material Research
The field of organic photovoltaics (OPVs) seeks to develop efficient, low-cost, and flexible solar cells using organic compounds as the active layer for light absorption and charge separation. The performance of these cells is contingent on the electronic and optical properties of the donor and acceptor materials used.
An extensive search for research on the application of This compound in photovoltaic devices did not yield any specific studies. Its potential as a donor or acceptor material, its energy levels (HOMO/LUMO), and its performance in a solar cell architecture have not been reported.
Advanced Chemical Sensor Development
Advanced chemical sensors utilize materials that exhibit a detectable change in their physical or chemical properties upon interaction with a specific analyte. Organic molecules can be designed to change their fluorescence, color, or electrical conductivity in the presence of certain ions, molecules, or gases.
There is no available research describing the use of This compound as a sensing material. Studies on its selectivity, sensitivity, or response mechanism towards any specific chemical analytes have not been published.
Nonlinear Optical (NLO) Materials
Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to the electric field of intense light, a property essential for applications in photonics and optoelectronics, such as frequency conversion and all-optical switching. The NLO response of a molecule is related to its hyperpolarizability (β), which is often enhanced in molecules with significant charge transfer characteristics.
While structurally related compounds, such as enaminones, have been investigated for their NLO properties, there are no specific studies that measure or theoretically calculate the nonlinear optical properties of This compound . Consequently, data regarding its second-order or third-order NLO susceptibility are not available.
Future Research Directions and Perspectives
Rational Design of Novel Indenone-based Systems
The principle of rational design, which leverages an understanding of molecular interactions to create compounds with desired properties, will be central to the future of indenone research. This approach moves beyond traditional trial-and-error synthesis to a more targeted and efficient discovery process.
In medicinal chemistry, the design of new indenone derivatives will be heavily influenced by detailed structural knowledge of biological targets. stonybrookmedicine.edu By utilizing 3D-pharmacophore models and molecular docking studies, researchers can design indenone analogues with enhanced potency and selectivity for specific enzymes or receptors. nih.govresearchgate.net For instance, the design of novel 1-indanone (B140024) α1-adrenoceptor antagonists has been successfully guided by such computational models. nih.gov Future efforts will likely focus on designing indenones as inhibitors for a wider range of therapeutic targets, including kinases, topoisomerases, and proteins involved in neurodegenerative diseases. nih.govtandfonline.com
The table below illustrates potential strategies for the rational design of indenone derivatives for therapeutic applications.
| Design Strategy | Target Application | Desired Outcome |
| Bioisosteric Replacement | Antibacterial Agents | Improved metabolic stability and cell permeability. researchgate.net |
| Structure-Activity Relationship (SAR) Studies | Anticancer Agents | Enhanced potency and reduced off-target effects. nih.gov |
| Molecular Hybridization | Multi-target Kinase Inhibitors | Compounds capable of modulating multiple signaling pathways. nih.gov |
| Fragment-Based Drug Design | Novel Antiviral Compounds | Identification of small indenone fragments that can be grown into potent inhibitors. |
Application of Machine Learning and AI in Indenone Research
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical synthesis and materials discovery, and indenone research will be no exception. researchgate.netnih.gov These computational tools can analyze vast datasets to predict reaction outcomes, propose novel molecular structures with desired properties, and accelerate the optimization of synthetic routes. astrazeneca.comgcande.org
Exploration of Unconventional Synthetic Pathways
While classical methods for indenone synthesis, such as intramolecular Friedel-Crafts acylation, remain valuable, future research will increasingly focus on the development of more efficient and sustainable synthetic methodologies. nih.govbeilstein-journals.org Unconventional activation methods and novel catalytic systems are at the forefront of this exploration.
Non-conventional techniques like microwave irradiation and high-intensity ultrasound have already demonstrated their potential to significantly shorten reaction times and improve yields in the synthesis of 1-indanones. nih.govresearchgate.net Future work will likely expand the application of these energy sources to a broader range of indenone syntheses.
Furthermore, transition-metal-catalyzed reactions, such as rhodium-catalyzed carbonylative cyclizations and palladium-catalyzed C-H activation cascades, offer powerful and atom-economical routes to diverse indenone derivatives. organic-chemistry.orgresearchgate.net The exploration of novel catalysts, including earth-abundant metals and photocatalytic systems, will be a key area of research, aiming to develop more environmentally friendly and cost-effective synthetic protocols. tandfonline.com Metal-free synthetic approaches are also gaining traction as a sustainable alternative. tandfonline.com
The following table summarizes some unconventional synthetic approaches for indenone derivatives.
| Synthetic Method | Key Features | Potential Advantages |
| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times. researchgate.net | Increased efficiency, higher yields. beilstein-journals.org |
| Ultrasound-Assisted Synthesis | Acoustic cavitation enhances reactivity. nih.gov | Milder reaction conditions, improved mixing. |
| Transition-Metal Catalysis | High efficiency and selectivity. researchgate.net | Access to complex structures, atom economy. organic-chemistry.org |
| Gold-Catalyzed Cyclization | Mild reaction conditions for diyne substrates. researchgate.net | Formation of multiple bonds in one step. |
| Electrooxidative Cyclization | Oxidant-free conditions. organic-chemistry.org | Environmentally friendly, scalable. |
Expanding the Scope of Material Science Applications for Indenones
The unique photophysical and electronic properties of the indenone scaffold make it an attractive candidate for applications in material science. tandfonline.com While research in this area is less mature than in medicinal chemistry, it represents a significant frontier for future exploration.
Indenone derivatives have the potential to be developed as novel organic light-emitting diode (OLED) materials, fluorescent probes, and organic semiconductors. The extended π-conjugation in certain indenone systems can lead to desirable luminescent properties. tandfonline.com Future research will focus on the rational design and synthesis of indenones with tailored electronic properties, such as tuning the HOMO-LUMO gap to achieve specific emission colors or charge-transport characteristics. The synthesis of π-extended indenones and s-indacene-1,5-diones are steps in this direction. tandfonline.com The incorporation of indenone units into polymeric structures could also lead to new functional materials with applications in electronics and photonics.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-phenyl-3-(4-toluidino)-1H-inden-1-one, and how are reaction conditions optimized?
- Methodological Answer : The compound is synthesized via tandem reactions or condensation methods. For example, silver triflate-catalyzed tandem reactions (e.g., involving alkynylphenyl enones and isocyanoacetates) enable efficient bond formation . Optimization includes adjusting catalysts (e.g., AgOTf), solvents (polar aprotic solvents), and temperature (80–120°C). Reaction monitoring via TLC or HPLC ensures intermediate control .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Assigns proton environments and confirms substituent positions (e.g., toluidino group aromatic signals at δ 6.8–7.2 ppm) .
- X-ray crystallography : SHELXL refines crystal structures, while ORTEP-3 visualizes molecular geometry and intermolecular interactions (e.g., π-π stacking in the indenone core) .
- Mass spectrometry : Validates molecular weight (e.g., [M+H]+ peak at m/z 326.4) .
Q. How is the purity of the compound assessed during synthesis?
- Methodological Answer : Purity is determined via:
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) and gradient elution (acetonitrile/water).
- Melting point analysis : Consistency with literature values (e.g., 180–182°C) .
- Elemental analysis : Carbon/hydrogen/nitrogen content within ±0.3% of theoretical values .
Q. What are the foundational biological assays used to screen this compound?
- Methodological Answer :
- Antimicrobial assays : Broth microdilution (MIC against E. coli, S. aureus) .
- Anticancer activity : BrdU proliferation ELISA (IC50 against HeLa cells) .
- Controls include solvent-only blanks and reference drugs (e.g., ciprofloxacin for bacteria) .
Q. How are stability and solubility profiles determined for this compound?
- Methodological Answer :
- Solubility : Tested in DMSO, ethanol, and aqueous buffers (pH 1.2–7.4) via UV-Vis spectrophotometry.
- Stability : Accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict electronic properties and reactivity?
- Methodological Answer :
- B3LYP/6-31G(d,p) : Calculates HOMO-LUMO gaps (e.g., 4.2 eV) to infer charge transfer behavior.
- Molecular Electrostatic Potential (MEP) : Identifies nucleophilic/electrophilic sites (e.g., toluidino NH as a reactive center) .
- Global reactivity indices : Chemical hardness (η) and electrophilicity (ω) guide derivatization strategies .
Q. What strategies resolve contradictions between spectroscopic and crystallographic data?
- Methodological Answer :
- Multi-technique validation : Cross-check NMR assignments with X-H bond lengths from crystallography.
- Dynamic effects : Consider temperature-dependent NMR to account for conformational flexibility (e.g., hindered rotation in toluidino groups) .
Q. How is structure-activity relationship (SAR) analyzed for derivatives of this compound?
- Methodological Answer :
- Pharmacophore modeling : Identifies critical moieties (e.g., indenone carbonyl for anticancer activity) .
- Scaffold modification : Synthesize analogs (e.g., halogenated phenyl rings) and compare IC50 values.
- 3D-QSAR : CoMFA/CoMSIA models correlate steric/electronic features with bioactivity .
Q. What experimental designs mitigate byproduct formation during synthesis?
- Methodological Answer :
- Catalyst screening : Test Lewis acids (e.g., ZnCl2 vs. AgOTf) to minimize side reactions.
- Protecting groups : Use Boc for toluidino NH during indenone ring closure .
- Kinetic studies : Monitor reaction progress via in situ FTIR to identify byproduct thresholds .
Q. How are advanced crystallization techniques employed to improve X-ray data quality?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
